molecular formula C20H15FN2O2S B2946976 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1986427-73-9

3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2946976
CAS RN: 1986427-73-9
M. Wt: 366.41
InChI Key: CBNJXDBLDWWPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FPETP, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. This molecule belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can cause significant side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of new and more efficient synthesis methods, which could lead to increased availability and affordability of the drug. Additionally, researchers are exploring the use of this compound in combination with other anticancer agents, in order to enhance its effectiveness. Finally, there is ongoing research into the potential use of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.

Synthesis Methods

The synthesis of 3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been described in several research articles. One of the most commonly used methods involves the reaction of 4-fluorophenethylamine with 2-bromoethyl phenyl sulfide, followed by cyclization with 2-aminothiophenol in the presence of potassium carbonate. The resulting product is then subjected to a series of chemical reactions to yield the final compound, this compound.

Scientific Research Applications

3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-15-6-8-16(9-7-15)25-11-10-23-13-22-18-17(12-26-19(18)20(23)24)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNJXDBLDWWPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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